N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-16-6-4-5-14(9-16)19-7-8-20-24-25-22(27(20)26-19)32-13-21(28)23-15-10-17(30-2)12-18(11-15)31-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVHMNTUBWIQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyridazine moiety. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyridazine scaffolds. For instance:
- Mechanism of Action : Triazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. The specific compound under discussion has demonstrated inhibitory effects on Aurora-A kinase, which is crucial for cell cycle regulation.
- In Vitro Studies : In cellular assays, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
2. Anti-inflammatory Properties
Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
3. Neuroprotective Effects
Emerging research suggests that certain derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A study demonstrated that triazole-linked compounds significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value as low as 0.95 nM for one derivative, indicating a strong potential for therapeutic application in lung cancer treatment .
- Aurora-A Kinase Inhibition : Research focusing on kinase inhibitors revealed that compounds similar to the one inhibited Aurora-A kinase with an IC50 value of approximately 25 nM .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and inferred biological activities between the target compound and analogs from the evidence:
Key Observations
Core Heterocycle Influence: The triazolo[4,3-b]pyridazine core in the target compound distinguishes it from quinazolinone (Compound 14 ) or pyrimidinone ( ) analogs. Triazolo-pyridazines may exhibit enhanced selectivity for kinases or adenosine receptors due to their planar, electron-deficient aromatic systems . Benzo[d]thiazole derivatives ( ) prioritize anti-inflammatory activity, suggesting that core structure dictates target specificity.
Substituent Effects :
- Methoxy groups on phenyl rings (e.g., 3,5-dimethoxy in the target compound) improve lipophilicity compared to sulfamoyl (Compound 14 ) or trifluoromethyl ( ) groups, which may alter solubility and binding kinetics.
- Thioacetamide linkages are conserved across multiple compounds, indicating their role in stabilizing interactions via hydrogen bonding or sulfur-mediated hydrophobic contacts .
Biological Activity Trends: Antimicrobial activity in Compound 14 correlates with the sulfamoylphenyl group, a known pharmacophore in sulfa drugs. The target compound lacks this group but may instead target oxidative stress pathways due to its methoxy substituents. CK1-specific inhibition in highlights the importance of trifluoromethylbenzo[d]thiazole in enzyme binding, a feature absent in the target compound.
Research Findings and Implications
- Synthetic Feasibility : The thioacetamide linkage is synthetically accessible via nucleophilic substitution, as demonstrated in and . Modifications at the pyridazine or phenyl positions could optimize bioavailability.
- Structure-Activity Relationships (SAR): Methoxy groups enhance metabolic stability but may reduce aqueous solubility.
- Unanswered Questions : The exact biological target (e.g., kinases, receptors) of the compound remains speculative. Further studies should prioritize enzymatic assays and cytotoxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
